![molecular formula C10H11IO2 B566073 Methyl 4-ethyl-3-iodobenzoate CAS No. 51885-91-7](/img/structure/B566073.png)
Methyl 4-ethyl-3-iodobenzoate
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Overview
Description
Methyl 4-ethyl-3-iodobenzoate is a chemical compound with the molecular formula C10H11IO2 . It has a molecular weight of 290.1 . It is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 4-ethyl-3-iodobenzoate is 1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 4-ethyl-3-iodobenzoate is a liquid . It is typically stored in a dark, dry place at temperatures between 2-8°C .Scientific Research Applications
Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate : A study demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale, addressing safety and practicality concerns in the process. This chemical transformation was accomplished safely and effectively on a large scale, producing high yields and purity (Sperry & Sutherland, 2011).
Synthesis and Analysis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate was synthesized and used to create various oxadiazolines compounds, with their structures confirmed by IR spectroscopy. This research contributes to the understanding and development of new chemical compounds (H. Jun, 2011).
Synthesis of Carbazole Alkaloids : Copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation, provided an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology was utilized in synthesizing various naturally occurring carbazole alkaloids (Rasheed et al., 2014).
Catalyst-Free P-C Coupling Reactions : Research demonstrated the catalyst-free P-C coupling reactions of bromobenzoic acids with secondary phosphine oxides under microwave irradiation in water. This study included the use of 4-iodobenzoic acid, contributing to advancements in chemical synthesis techniques (Jablonkai & Keglevich, 2015).
Alkaline Ethanolysis and Hydrolysis Studies : The kinetics of simultaneous hydrolysis and ethanolysis of methyl 4-hydroxybenzoate were studied in alkaline conditions. This research provides valuable insights into the chemical behavior of related benzoate esters in different solvent systems (Sunderland & Watts, 1985).
Safety And Hazards
properties
IUPAC Name |
methyl 4-ethyl-3-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKHZRNJWHCKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661056 |
Source
|
Record name | Methyl 4-ethyl-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-3-iodobenzoate | |
CAS RN |
51885-91-7 |
Source
|
Record name | Methyl 4-ethyl-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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